molecular formula C8H13NO6 B3222258 Dimethyl 3-(Nitromethyl)pentanedioate CAS No. 121218-70-0

Dimethyl 3-(Nitromethyl)pentanedioate

Cat. No.: B3222258
CAS No.: 121218-70-0
M. Wt: 219.19 g/mol
InChI Key: XFTAIQNHWDSIRS-UHFFFAOYSA-N
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Description

Dimethyl 3-(Nitromethyl)pentanedioate is an organic compound characterized by its molecular structure, which includes a nitro group (-NO2) attached to a pentanedioate backbone. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pentanedioic acid (glutaric acid) and a nitromethane derivative.

  • Reaction Conditions: The reaction involves the nitration of pentanedioic acid using nitromethane in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in a batch process where the reactants are mixed in a reactor vessel, and the reaction is monitored to ensure optimal yield and purity.

  • Purification: The crude product is purified through recrystallization or distillation to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the nitro group or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or their derivatives.

  • Reduction Products: Reduction of the nitro group can yield amines.

  • Substitution Products: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Dimethyl 3-(Nitromethyl)pentanedioate has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be employed in biochemical studies to understand the role of nitro-containing compounds in biological systems.

  • Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl 3-(Nitromethyl)pentanedioate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can interact with various enzymes and receptors in biological systems.

  • Pathways: The compound may be involved in pathways related to oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Dimethyl 3-(Nitromethyl)pentanedioate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other nitro compounds, such as Dimethyl 2-(Nitromethyl)pentanedioate and Dimethyl 4-(Nitromethyl)pentanedioate.

  • Uniqueness: The position of the nitro group in the molecule can significantly affect its reactivity and biological activity, making this compound distinct in its applications.

Properties

IUPAC Name

dimethyl 3-(nitromethyl)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-14-7(10)3-6(5-9(12)13)4-8(11)15-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTAIQNHWDSIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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